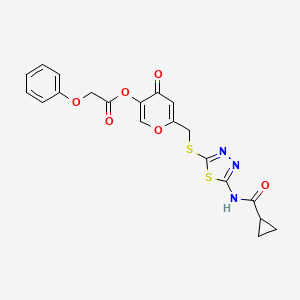

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate

Description

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S2/c24-15-8-14(11-30-20-23-22-19(31-20)21-18(26)12-6-7-12)27-9-16(15)29-17(25)10-28-13-4-2-1-3-5-13/h1-5,8-9,12H,6-7,10-11H2,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIPXKPFHUUPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate typically involves multiple steps. Key steps include the formation of the 1,3,4-thiadiazole ring, introduction of the cyclopropanecarboxamido group, and subsequent linking of these intermediates to a pyranone core. Specific reagents and conditions, such as the use of thiourea and cyclopropanecarboxylic acid chloride in an inert atmosphere, are crucial.

Industrial Production Methods: For industrial scale production, optimizing the yield and purity of the compound is paramount. This often involves high-throughput synthesis techniques and robust purification processes like crystallization or chromatography. The synthesis might be automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminium hydride or sodium borohydride, targeting various functional groups within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions are plausible, especially on the phenoxyacetate moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminium hydride, sodium borohydride.

Substitution: Halogens, nucleophiles like amines or thiols.

Major Products: These reactions can yield various derivatives, such as sulfoxides, sulfones, reduced cyclopropane amides, and substituted phenoxyacetates, depending on the specific conditions and reagents used.

Scientific Research Applications

The compound's unique structure makes it valuable in several research domains:

Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules.

Biology: Investigations into its biological activity, such as antibacterial or antifungal properties.

Industry: Uses in the development of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The exact mechanism of action depends on the specific application. In biological contexts, it may interact with cellular components like enzymes or receptors, modifying their activity. Its structure allows for interactions with various molecular targets, potentially disrupting key biological pathways. Pathways involved could range from inhibition of bacterial cell wall synthesis to modulation of enzyme activity in metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of thiadiazole, pyran, and cyclopropane groups. Below is a comparative analysis with structurally related molecules from the evidence:

Key Observations

Bioactivity Gaps: Unlike its pyran-thiadiazole analogs (e.g., 11a, 11b), the target compound lacks empirical data on potency or selectivity. Its cyclopropane and phenoxyacetate groups may enhance pharmacokinetics but require validation.

Thiadiazole vs. Thiazole : Thiadiazole derivatives (as in the target compound) typically exhibit stronger enzyme inhibition than thiazole-based molecules (e.g., compounds) due to increased electron-withdrawing effects .

Ester vs.

Limitations and Research Needs

- Data Deficiency: No direct studies on the target compound’s synthesis, stability, or biological activity are cited in the provided evidence.

Biological Activity

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate is a complex organic compound that integrates diverse chemical motifs, including a thiadiazole ring, a cyclopropane moiety, and a pyran structure. This unique combination suggests potential biological activities relevant to medicinal chemistry, particularly in antimicrobial and anticancer domains.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Cyclopropanecarboxamide : From cyclopropanecarboxylic acid via amidation.

- Synthesis of Thiadiazole : Cyclization reactions involving 5-amino-1,3,4-thiadiazole.

- Thiolating and Cyclizing : Creating the pyran intermediate through thiolation.

- Final Esterification : The pyran intermediate is esterified with 2-phenoxyacetic acid.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, including:

1. Antimicrobial Activity

- The compound has shown promising activity against various bacterial strains. Similar compounds with thiadiazole moieties are known for their antibacterial properties due to their ability to disrupt bacterial metabolism .

- A study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting the potential for this compound in treating infections .

2. Anticancer Properties

- The structural components may interact with biological targets involved in cancer progression. Compounds with similar structures have been investigated for their ability to inhibit enzymes related to tumor growth .

- In vitro studies are necessary to establish specific mechanisms of action and efficacy against various cancer cell lines.

3. Enzyme Inhibition

- The compound may exhibit enzyme inhibition properties, particularly against nitric oxide synthase (NOS) and urease, which are relevant in various disease processes .

- The inhibition of these enzymes could lead to therapeutic applications in conditions such as hypertension and infections caused by urease-producing bacteria.

Case Study 1: Antimicrobial Screening

A series of derivatives similar to the target compound were synthesized and evaluated for antibacterial activity. The results indicated that compounds with a thiadiazole core exhibited significant inhibition against E. coli and Staphylococcus aureus. The most active compounds had IC50 values ranging from 0.63 µM to 2.14 µM, demonstrating their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In another study focusing on the anticancer properties of related compounds, researchers observed that certain derivatives demonstrated cytotoxic effects on human cancer cell lines, leading to apoptosis through caspase activation pathways. This suggests that the target compound may also have similar effects warranting further investigation .

Data Tables

Q & A

Basic: What are the recommended synthetic routes for constructing the 1,3,4-thiadiazole core in this compound?

Methodological Answer:

The 1,3,4-thiadiazole core can be synthesized via cyclization of thiosemicarbazide derivatives or condensation of hydrazonoyl chlorides with thiocarbamates. For example:

- Cyclization approach : React 5-substituted-1,3,4-thiadiazole-2-thiols with α-halo ketones or esters in ethanol under reflux (60–80°C, 6–12 hours) .

- Condensation method : Use Biginelli-like reactions with aromatic aldehydes, thioureas, and β-keto esters in acetic acid as a catalyst, followed by purification via recrystallization (ethanol/water, 4:1) .

Key validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and confirm product purity through melting point consistency (±2°C) and HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can researchers resolve discrepancies in 1H NMR^1 \text{H NMR}1H NMR spectral data for the pyran-4-one ring system?

Methodological Answer:

Discrepancies in pyran-4-one proton signals (e.g., δ 6.2–6.8 ppm for H-5) often arise from keto-enol tautomerism or solvent polarity effects. To resolve:

- Deuterated solvent screening : Compare spectra in DMSO-d6 (stabilizes enol form) vs. CDCl3 (favors keto form) to identify tautomeric shifts .

- Variable-temperature NMR : Conduct experiments at 25°C and 60°C to observe dynamic equilibria and assign overlapping peaks .

Reference data : Cross-check with crystallographic data (e.g., C–O bond lengths from single-crystal X-ray diffraction) to validate dominant tautomeric forms .

Basic: What analytical techniques are critical for confirming the ester linkage in this compound?

Methodological Answer:

- IR spectroscopy : Identify ester C=O stretching at 1720–1740 cm and C–O–C asymmetric stretching at 1250–1280 cm .

- :Look for carbonyl signals at δ 165–170 ppm (ester C=O) and δ 60–65 ppm (O–CH– groups) .

- Mass spectrometry : Confirm molecular ion [M+H] with exact mass matching theoretical values (e.g., m/z 487.2 for the ester fragment) .

Advanced: What strategies mitigate thioether oxidation during storage or biological assays?

Methodological Answer:

- Inert atmosphere storage : Store lyophilized compounds under argon or nitrogen to prevent radical-mediated oxidation .

- Antioxidant additives : Use 0.1% w/v ascorbic acid in aqueous buffers or 5% DMSO in stock solutions to scavenge reactive oxygen species .

- HPLC monitoring : Track degradation via reverse-phase chromatography (C18 column, 0.1% TFA in mobile phase) to quantify oxidation products (e.g., sulfoxide peaks at t +1.5 min) .

Basic: How to optimize solvent systems for the final coupling reaction between thiadiazole and pyran intermediates?

Methodological Answer:

- Polar aprotic solvents : Use DMF or DMSO for high solubility of both intermediates (reflux at 100°C, 8–12 hours) .

- Phase-transfer catalysis : Add tetrabutylammonium bromide (TBAB, 5 mol%) in a biphasic system (toluene/water) to enhance reactivity .

Yield optimization : Screen solvent ratios (e.g., DMF:HO 9:1) and isolate products via column chromatography (silica gel, ethyl acetate/hexane 1:2) .

Advanced: What computational methods validate the spatial arrangement of substituents affecting biological activity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions between the thiadiazole-thio-methyl group and target enzymes (e.g., COX-2 active site). Validate with crystallographic data from analogous pyran derivatives .

- DFT calculations : Perform geometry optimization at the B3LYP/6-31G(d) level to assess electronic effects of the cyclopropanecarboxamido group on HOMO-LUMO gaps .

Experimental correlation : Compare computational results with bioassay data (e.g., IC values) to establish structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.